molecular formula C21H27FN2O B6055282 2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol

2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol

Cat. No. B6055282
M. Wt: 342.4 g/mol
InChI Key: CGVFSQGUKGBCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FMeNER-D2 and has been studied extensively for its ability to modulate dopamine receptors in the brain.

Mechanism of Action

The mechanism of action of 2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol involves the modulation of dopamine receptors in the brain. Specifically, FMeNER-D2 acts as a partial agonist at the D2 dopamine receptor and a full agonist at the D3 dopamine receptor. This results in the modulation of dopamine signaling in the brain, which can have therapeutic effects in psychiatric disorders and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol have been extensively studied in animal models. FMeNER-D2 has been shown to increase dopamine release in the prefrontal cortex, which is involved in executive function and decision-making. It has also been shown to increase dopamine release in the striatum, which is involved in motor function. These effects make FMeNER-D2 a potential treatment for both psychiatric disorders and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its specificity for dopamine receptors. This allows for targeted modulation of dopamine signaling in the brain. However, one limitation of using FMeNER-D2 in lab experiments is its potential toxicity. High doses of FMeNER-D2 have been shown to cause liver damage in animal models, which limits its potential therapeutic use.

Future Directions

There are several future directions for research on 2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol. One direction is to further explore its potential therapeutic use in psychiatric disorders and Parkinson's disease. Another direction is to investigate its potential use as a research tool for studying dopamine signaling in the brain. Additionally, further research is needed to optimize the synthesis method of FMeNER-D2 to improve yield and purity.

Synthesis Methods

The synthesis of 2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol involves the reaction of 2-fluorobenzyl chloride with 4-(4-methylbenzyl)piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using sodium borohydride to form the final product. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.

Scientific Research Applications

2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been shown to modulate dopamine receptors in the brain, which makes it a potential treatment for psychiatric disorders such as schizophrenia and depression. FMeNER-D2 has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models.

properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O/c1-17-6-8-18(9-7-17)14-23-11-12-24(20(16-23)10-13-25)15-19-4-2-3-5-21(19)22/h2-9,20,25H,10-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVFSQGUKGBCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-Fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol

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